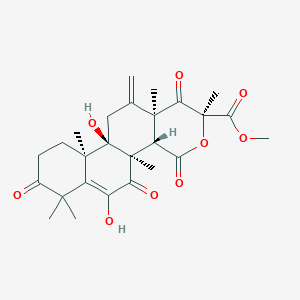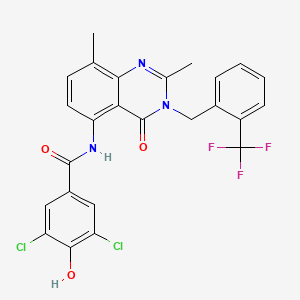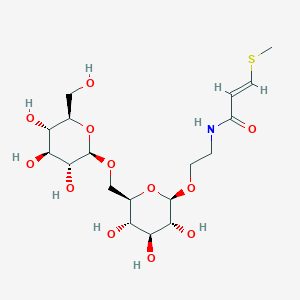
Entadamide A 2'-O-(6''-O-beta-D-glucopyranosyl)-beta-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Entadamide A 2’-O-(6’'-O-β-D-glucopyranosyl)-β-D-glucopyranoside is a naturally occurring compound isolated from the seed kernels of Entada rheedei, a medicinal plant native to Thailand. This compound is known for its potential medicinal properties, including anti-inflammatory and anti-tumor activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Entadamide A 2’-O-(6’'-O-β-D-glucopyranosyl)-β-D-glucopyranoside can be isolated from the seed kernels of Entada rheedei through a series of extraction and chromatographic techniques. The seed kernels are first extracted with methanol, and the extract is then subjected to column chromatography using Diaion HP-20 resin. The fractions are further purified using normal- and reversed-phase silica gel chromatography, followed by high-performance liquid chromatography (HPLC) to yield the pure compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods reported for Entadamide A 2’-O-(6’'-O-β-D-glucopyranosyl)-β-D-glucopyranoside. The compound is primarily obtained through extraction from natural sources, which may limit its availability for extensive research and application.
Analyse Chemischer Reaktionen
Types of Reactions
Entadamide A 2’-O-(6’'-O-β-D-glucopyranosyl)-β-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The glucopyranosyl groups can be substituted with other sugar moieties under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Glycosylation reactions often involve the use of glycosyl donors and Lewis acids as catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various glycosylated analogs of Entadamide A 2’-O-(6’'-O-β-D-glucopyranosyl)-β-D-glucopyranoside .
Wissenschaftliche Forschungsanwendungen
Entadamide A 2’-O-(6’'-O-β-D-glucopyranosyl)-β-D-glucopyranoside has several scientific research applications:
Chemistry: The compound is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds in plant extracts.
Biology: It exhibits anti-inflammatory and anti-tumor activities, making it a subject of interest in biological studies.
Medicine: The compound’s potential therapeutic effects are being explored for the treatment of inflammatory diseases and cancer.
Wirkmechanismus
The mechanism of action of Entadamide A 2’-O-(6’'-O-β-D-glucopyranosyl)-β-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound is believed to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating the activity of enzymes involved in the inflammatory response. Its anti-tumor activity is attributed to the induction of apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Entadamide A: A closely related compound with similar anti-inflammatory and anti-tumor activities.
Entadamide B: Another sulfur-containing amide with comparable biological activities.
Phaseoloidin: A triterpene saponin found in Entada phaseoloides with anti-inflammatory properties.
Uniqueness
Entadamide A 2’-O-(6’'-O-β-D-glucopyranosyl)-β-D-glucopyranoside is unique due to its specific glycosylation pattern, which may contribute to its distinct biological activities and potential therapeutic applications. The presence of two glucopyranosyl groups enhances its solubility and bioavailability, making it a promising candidate for further research.
Eigenschaften
Molekularformel |
C18H31NO12S |
|---|---|
Molekulargewicht |
485.5 g/mol |
IUPAC-Name |
(E)-3-methylsulfanyl-N-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyethyl]prop-2-enamide |
InChI |
InChI=1S/C18H31NO12S/c1-32-5-2-10(21)19-3-4-28-17-15(26)14(25)12(23)9(31-17)7-29-18-16(27)13(24)11(22)8(6-20)30-18/h2,5,8-9,11-18,20,22-27H,3-4,6-7H2,1H3,(H,19,21)/b5-2+/t8-,9-,11-,12-,13+,14+,15-,16-,17-,18-/m1/s1 |
InChI-Schlüssel |
MJLWMXMXXZEOJU-DLOZDWKDSA-N |
Isomerische SMILES |
CS/C=C/C(=O)NCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |
Kanonische SMILES |
CSC=CC(=O)NCCOC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




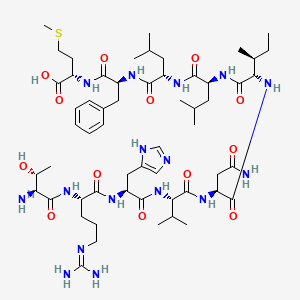
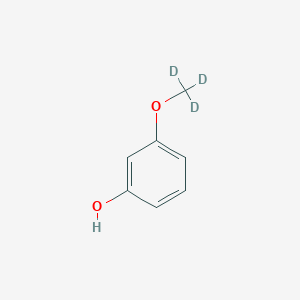
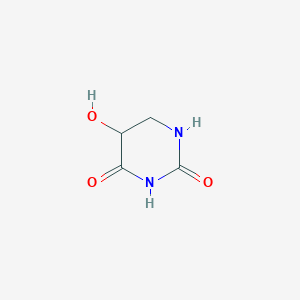

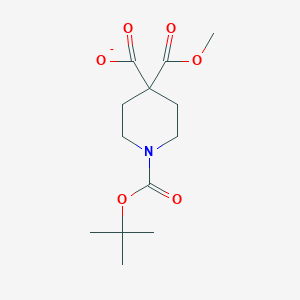
![(2R)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12367889.png)
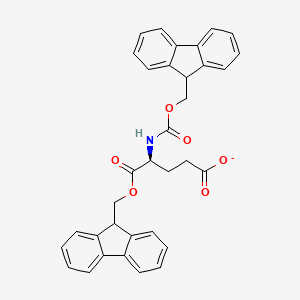
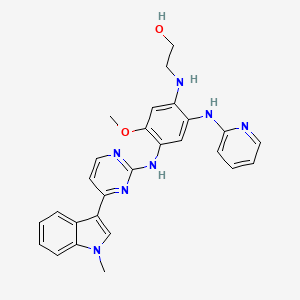

![(10S)-5-hydroxy-6-[(2R,3S)-3-hydroxy-2-methylbutanoyl]-2,2-dimethyl-10-propyl-9,10-dihydropyrano[2,3-f]chromen-8-one](/img/structure/B12367899.png)
